molecular formula C14H14N2O2 B6368063 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261939-53-0

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368063
M. Wt: 242.27 g/mol
InChI Key: IAZJFEWLMQXEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%, also known as DMPH, is a chemical compound used in a variety of scientific experiments. It is a white crystalline solid that is soluble in water, ethanol, and methanol, and is used in a variety of applications, including organic synthesis and medicinal chemistry. DMPH is used in a variety of fields, including biochemistry, pharmacology, and chemical biology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% involves the reaction of 2-hydroxypyridine with 3-(N,N-dimethylaminocarbonyl)benzaldehyde in the presence of a base and a catalyst.

Starting Materials
2-hydroxypyridine, 3-(N,N-dimethylaminocarbonyl)benzaldehyde, Base (e.g. sodium hydroxide), Catalyst (e.g. palladium on carbon)

Reaction
Step 1: Dissolve 2-hydroxypyridine in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir, Step 3: Add 3-(N,N-dimethylaminocarbonyl)benzaldehyde to the solution and stir, Step 4: Add a catalyst (e.g. palladium on carbon) to the solution and stir under reflux conditions, Step 5: Isolate the product by filtration and wash with a suitable solvent (e.g. ethanol), Step 6: Purify the product by recrystallization from a suitable solvent (e.g. ethanol)

Mechanism Of Action

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has a variety of mechanisms of action. It has been shown to inhibit the enzyme acetylcholinesterase, and to inhibit the enzyme cyclooxygenase-2. It has also been shown to inhibit the enzyme monoamine oxidase, and to modulate the activity of the enzyme tyrosine hydroxylase.

Biochemical And Physiological Effects

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which plays a role in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of cognitive and motor functions. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are important in the regulation of inflammation and pain. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Advantages And Limitations For Lab Experiments

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has a variety of advantages and limitations for lab experiments. One advantage of using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is that it is relatively inexpensive and easily accessible. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. On the other hand, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is toxic, and should be handled with care. Additionally, it has a limited solubility in some solvents, making it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for the use of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in scientific research. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could be used to study the mechanisms of action of other enzymes, such as those involved in the metabolism of drugs and other compounds. It could also be used in the synthesis of novel compounds for drug discovery and development. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could be used to study the effects of various compounds on biochemical and physiological processes. Finally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could be used to study the interaction of drugs with their target molecules.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, and has been used in the study of enzyme kinetics, protein-protein interactions, and drug-target interactions. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also used in the synthesis of novel compounds for drug discovery and development.

properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1H-pyridin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)12-5-3-4-10(8-12)11-6-7-15-13(17)9-11/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJFEWLMQXEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683053
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1261939-53-0
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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